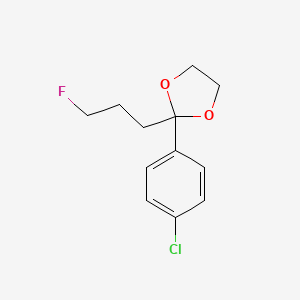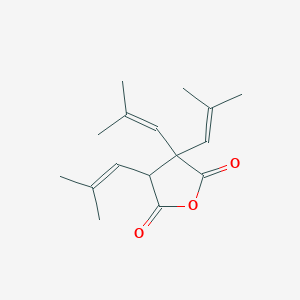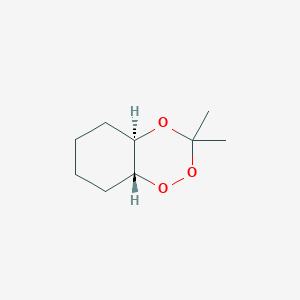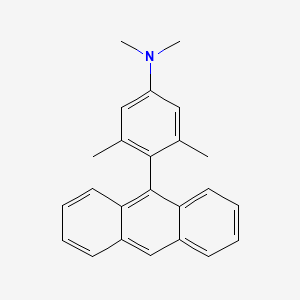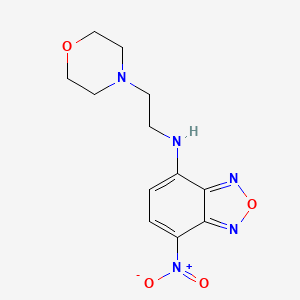
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene is a heterocyclic compound that contains both sulfur and bromine atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse biological and chemical properties. Benzothiophenes are often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their unique chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene typically involves the bromination of 2-methyl-2,3-dihydro-1-benzothiophene. One common method is the reaction of 2-methyl-2,3-dihydro-1-benzothiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high purity and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products Formed
Substitution: Products include 2-methyl-2,3-dihydro-1-benzothiophene derivatives with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include 2-methyl-2,3-dihydro-1-benzothiophene without the bromine atom.
Applications De Recherche Scientifique
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom can enhance its binding affinity to certain targets, making it a valuable compound in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-methyl-1-benzothiophene
- 5-Bromo-2-methyl-1H-benzimidazole
- 5-Bromo-2-methylbenzonitrile
Uniqueness
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene is unique due to its specific substitution pattern and the presence of both bromine and sulfur atoms. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dihydro structure also differentiates it from fully aromatic benzothiophenes, affecting its chemical behavior and applications .
Propriétés
Numéro CAS |
65361-47-9 |
|---|---|
Formule moléculaire |
C9H9BrS |
Poids moléculaire |
229.14 g/mol |
Nom IUPAC |
5-bromo-2-methyl-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C9H9BrS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4H2,1H3 |
Clé InChI |
MKPISKVWAKWYOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(S1)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






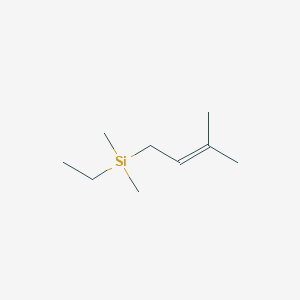
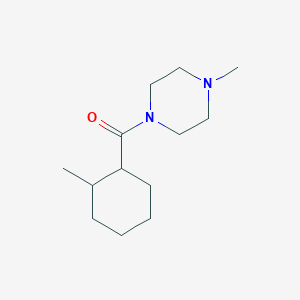
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
